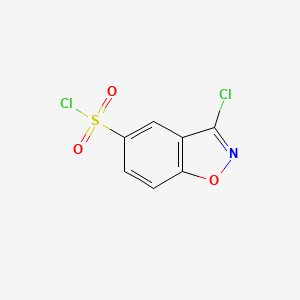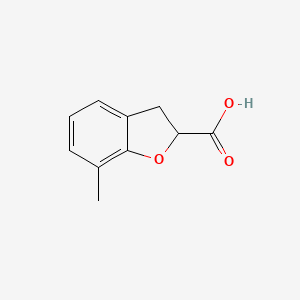
7-Methyl-2,3-Dihydrobenzofuran-2-carbonsäure
Übersicht
Beschreibung
“7-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and a high yield .
Molecular Structure Analysis
The molecular formula of “7-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid” is C10H10O3 . The structure includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .
Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For instance, they can undergo a palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .
Physical and Chemical Properties Analysis
The average mass of “7-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid” is 178.18 g/mol. More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Benzofuran-Derivate haben sich als signifikant antitumoral erwiesen. Zum Beispiel haben bestimmte substituierte Benzofurane eine wachstumshemmende Wirkung auf verschiedene Krebszelllinien gezeigt, darunter Leukämie, nicht-kleinzelliges Lungenkarzinom, Darmkrebs, ZNS-Krebs, Melanom und Eierstockkrebs . Obwohl diese Ergebnisse nicht spezifisch für 7-Methyl-2,3-Dihydrobenzofuran-2-carbonsäure sind, legen sie nahe, dass diese Verbindung ebenfalls als potenzielles Antitumormittel eingesetzt werden könnte.
Pharmazeutische Anwendungen
Einige Benzofuran-Verbindungen sind für ihre vielfältigen pharmazeutischen Anwendungen bekannt. Bemerkenswerte Beispiele sind Amiodaron und Bergapten . Diese Verbindungen haben etablierte Anwendungen in der Medizin, was darauf hindeutet, dass this compound möglicherweise für ähnliche Anwendungen untersucht werden könnte.
Synthese neuer Verbindungen
Benzofuran-Derivate dienen als Ausgangsstoffe oder Zwischenprodukte bei der Synthese neuer Verbindungen mit verschiedenen biologischen Aktivitäten . Das Vorhandensein einer Carbonsäuregruppe in this compound könnte es zu einem wertvollen Vorläufer in der Synthesechemie für die Entwicklung neuer Therapeutika machen.
Antimikrobielle Mittel
Benzofurane werden auf ihr Potenzial als antimikrobielle Mittel untersucht. Die Forschung konzentriert sich auf die Entwicklung neuer Medikamente mit Benzofuran-Gerüsten, die Antikrebs-, neuroprotektive und antivirale Eigenschaften aufweisen . Dies deutet darauf hin, dass this compound auch auf seine antimikrobielle Wirksamkeit untersucht werden könnte.
Neuroprotektive Mittel
Die Entwicklung neuroprotektiver Mittel ist ein weiterer Bereich, in dem Benzofuran-Derivate untersucht werden . Angesichts des neuroprotektiven Potenzials von Benzofuranen könnte this compound auf seine Fähigkeit untersucht werden, Nervenzellen vor Schäden oder Degeneration zu schützen.
Enzymhemmung
Benzofurane wurden auf ihre Fähigkeit untersucht, Enzyme wie Acetylcholinesterase (AChE) zu hemmen, was für die Behandlung von Erkrankungen wie Alzheimer relevant ist . Die strukturellen Merkmale von this compound könnten sich für ähnliche Enzymhemmungseigenschaften eignen.
Wirkmechanismus
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to interact with various targets leading to a wide range of biological and pharmacological activities .
Biochemical Pathways
Benzofuran compounds have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds .
Result of Action
Benzofuran compounds have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Safety and Hazards
Zukünftige Richtungen
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . For instance, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Therefore, the development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .
Biochemische Analyse
Biochemical Properties
7-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, like ATP, to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, 7-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid can bind to specific proteins, altering their conformation and function, which can lead to changes in cellular processes.
Cellular Effects
The effects of 7-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit transcription factors, leading to upregulation or downregulation of target genes . It also affects metabolic pathways by interacting with enzymes involved in cellular respiration and energy production, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 7-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, it can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional and translational processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and differentiation.
Eigenschaften
IUPAC Name |
7-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-3-2-4-7-5-8(10(11)12)13-9(6)7/h2-4,8H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWLSAKWLMBISU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


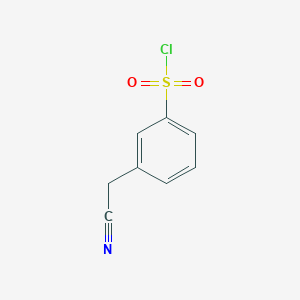
![tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1530685.png)

![3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1530688.png)
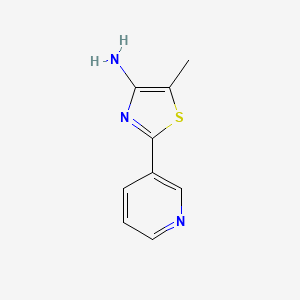
![(1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1530690.png)
![Isoxazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B1530693.png)

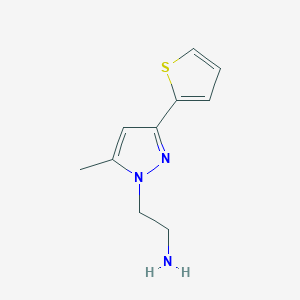
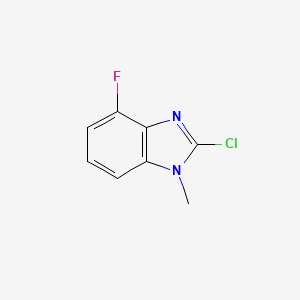

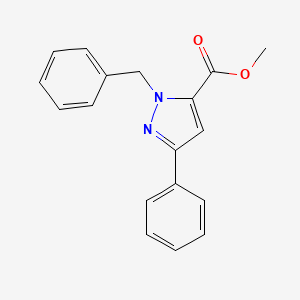
![{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine](/img/structure/B1530702.png)
